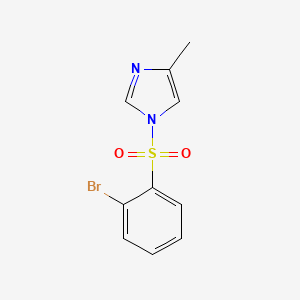

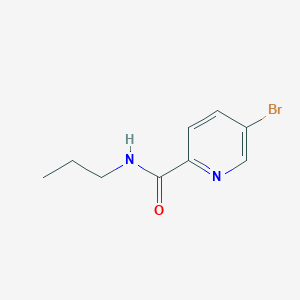

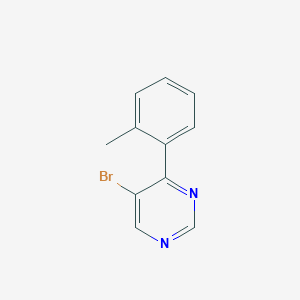

![molecular formula C7H6BrN3 B1294230 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 957062-94-1](/img/structure/B1294230.png)

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

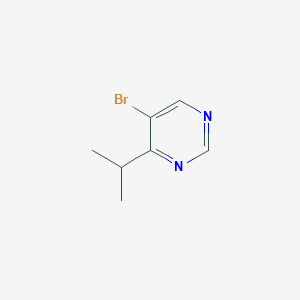

The compound 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a derivative of the 1,2,4-triazolo[1,5-a]pyridine class, which is known for its potential pharmacological properties. The presence of bromine and methyl groups on the triazolopyridine core can significantly influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of related triazolopyridine compounds involves the cyclization of hydrazones derived from aldehydes. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization . Although the exact synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The structure of triazolopyridine derivatives has been confirmed using techniques such as single-crystal X-ray analysis . This method provides precise information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. The molecular structure of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine would likely exhibit similar characteristics to those of its analogs.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, including ring rearrangements and substitutions. For example, 1,2,4-triazolo[4,3-c]pyrimidines can isomerize to 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement . The halogen functionalities present in these compounds also allow for further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions are valuable for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine would be influenced by the presence of the bromine and methyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as electron density and distribution, would also be impacted, which in turn could influence the compound's reactivity and interactions with biological molecules.

Safety And Hazards

性质

IUPAC Name |

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIPKPMNMOVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=N2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650337 |

Source

|

| Record name | 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

957062-94-1 |

Source

|

| Record name | 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

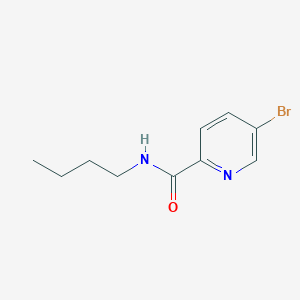

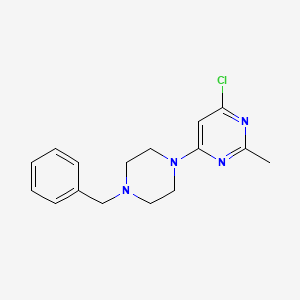

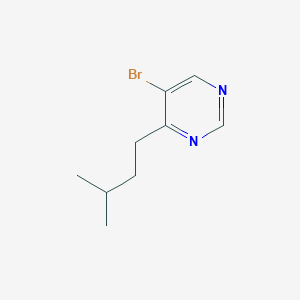

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)